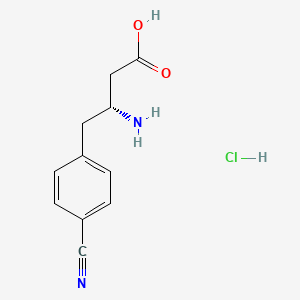

(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-4-(4-cyanophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQBWUZSLDACSS-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647470 | |

| Record name | (3R)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269726-85-4 | |

| Record name | (3R)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride: A Synthesis of Analog-Driven Insights

Foreword: Navigating the Landscape of a Novel Compound

In the dynamic field of medicinal chemistry and drug development, the exploration of novel chemical entities is paramount. This guide focuses on (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride, a chiral β-amino acid derivative. It is important to preface this document by stating that, as of the time of this writing, specific, in-depth literature and experimental data for this precise molecule are limited. However, the scientific value of a compound can often be inferred and explored through the lens of its structural analogs.

This whitepaper, therefore, adopts a scientifically rigorous, analog-based approach to provide a comprehensive technical guide. By examining closely related compounds, such as those with cyanophenyl and other substituted phenyl moieties, we can elucidate the probable physicochemical properties, potential synthetic pathways, likely biological activities, and appropriate analytical methodologies for this compound. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for future investigation into this promising, yet under-characterized, molecule.

Physicochemical Properties and Structural Analogs

This compound is a chiral molecule featuring a butanoic acid backbone with an amino group at the β-position and a 4-cyanophenyl substituent. The hydrochloride salt form is intended to enhance its aqueous solubility, a crucial factor for many biological and chemical applications[1].

The structure suggests potential for zwitterionic character, similar to other amino acids, where the amino group is protonated and the carboxylic acid is deprotonated within a certain pH range[2]. The presence of the cyano group on the phenyl ring introduces specific electronic properties that can influence its interactions with biological targets.

A comparative analysis of its structural analogs provides further insight:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences from Target |

| This compound (Target) | C₁₁H₁₃ClN₂O₂ | ~240.69 (calculated) | - |

| (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride | C₁₁H₁₃ClN₂O₂ | 240.69 | Stereoisomer (S) and cyanophenyl at position 3 |

| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | C₁₀H₁₀F₃NO₂ | 237.19 | Trifluorophenyl substituent instead of cyanophenyl |

| (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride | C₁₀H₁₃Cl₂NO₂ | 250.12 | 4-chlorophenyl substituent and (S) stereoisomer |

| (R)-Baclofen ((R)-4-amino-3-(4-chlorophenyl)butanoic acid) | C₁₀H₁₂ClNO₂ | 213.66 | γ-amino acid with a 4-chlorophenyl substituent |

This table summarizes the properties of the target compound and its close analogs, highlighting the structural variations that can inform our understanding of the target molecule.

Synthesis and Chemical Reactions: A Generalized Approach

A plausible synthetic route could start from commercially available precursors and proceed through condensation, reduction, and salt formation steps[3]. The key challenge in such a synthesis is the control of stereochemistry to obtain the desired (R)-enantiomer with high purity.

Figure 1: A generalized synthetic workflow for the preparation of the target molecule, highlighting the key transformations.

Key Considerations in Synthesis:

-

Stereocontrol: The use of a chiral auxiliary or an asymmetric catalyst during the condensation or reduction step is crucial for establishing the desired (R)-stereochemistry.

-

Protecting Groups: The amino and carboxylic acid functionalities may require protection during certain reaction steps to prevent unwanted side reactions. The Boc (tert-butoxycarbonyl) group is a common choice for protecting the amino group[5][6].

-

Impurity Profile: Condensation reactions can sometimes lead to the formation of impurities that may be difficult to remove in later stages. Careful optimization of reaction conditions and purification methods is necessary to ensure high purity of the final product[5].

Potential Applications and Biological Activity: An Extrapolative View

The biological activity of this compound has not been explicitly reported. However, based on its structural similarity to other neurologically active compounds and its nature as a non-proteinogenic amino acid, several potential applications can be hypothesized.

3.1. Neurological and Neurotransmitter System Modulation:

Several analogs of the target molecule are being investigated for their roles in treating neurological disorders[3]. The core structure of a β-amino acid with an aromatic substituent is a common motif in compounds that interact with neurotransmitter systems. For instance, (R)-baclofen, a γ-amino acid, is a well-known muscle relaxant that acts as a GABAB receptor agonist. The structural similarities suggest that this compound could potentially modulate neurotransmitter release or receptor activity[3].

3.2. A Building Block in Drug Discovery:

Amino acids and their derivatives are fundamental building blocks in the synthesis of more complex bioactive compounds and peptidomimetics[3][7]. The development of prodrugs using amino acid moieties has been shown to improve properties such as bioavailability and targeted delivery[7]. This compound, with its specific stereochemistry and functional groups, represents a valuable chiral building block for the synthesis of novel therapeutic agents.

3.3. Enzyme Inhibition:

The structure of the target molecule also suggests potential as an enzyme inhibitor. For example, derivatives of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid are used in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes[6][8]. The cyanophenyl group of the target molecule could confer specific binding properties, making it a candidate for screening against various enzymatic targets.

Figure 2: A diagram illustrating the potential applications and areas of investigation for the target molecule based on its structural characteristics and analog data.

Analytical Methodology: Ensuring Purity and Identity

The characterization and quality control of this compound would rely on a combination of chromatographic and spectroscopic techniques.

4.1. Chromatographic Analysis:

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of amino acid derivatives. A reversed-phase HPLC method would likely be employed. Due to the lack of a strong chromophore in the butanoic acid backbone, derivatization is often necessary for sensitive UV or fluorescence detection[9].

Step-by-Step HPLC with Pre-column Derivatization (OPA/FMOC):

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as a buffered aqueous solution.

-

Automated Derivatization:

-

Primary amino groups are reacted with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives[10].

-

Secondary amino acids (not present in this case, but a general consideration) can then be derivatized with 9-fluorenylmethyl chloroformate (FMOC)[10].

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Fluorescence detection is preferred for high sensitivity of the OPA-derivatized analyte.

-

-

Data Analysis: The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram. The identity can be confirmed by comparing the retention time with that of a reference standard.

4.2. Spectroscopic Analysis:

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can provide information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the chemical structure and confirming the connectivity of the atoms.

-

Chiral Analysis: Chiral HPLC or other chiral separation techniques would be necessary to confirm the enantiomeric purity of the (R)-isomer.

Safety and Handling: A Precautionary Approach

Specific safety data for this compound is not available. However, based on the GHS classifications for similar amino acid derivatives, the following precautions should be taken[11][12][13]:

-

Hazard Statements (Anticipated):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated area or use a fume hood[14].

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[14].

-

Avoid breathing dust, fumes, or vapors[12].

-

Wash hands thoroughly after handling[13].

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice[13].

-

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While direct experimental data remains to be established, a comprehensive understanding of its potential can be gleaned from the study of its structural analogs. This guide has provided a framework for its synthesis, potential applications, and analytical characterization.

The path forward for realizing the full potential of this compound is clear. Future research should focus on:

-

Development of an optimized and scalable synthetic route with robust stereocontrol.

-

Thorough physicochemical characterization , including pKa, solubility, and stability studies.

-

In vitro and in vivo screening to explore its biological activity, particularly in the context of neurological disorders and enzyme inhibition.

-

Structure-activity relationship (SAR) studies by synthesizing and testing related derivatives to identify key structural features for desired biological effects.

By undertaking these investigations, the scientific community can move this compound from a molecule of theoretical interest to a well-characterized compound with the potential for tangible applications in medicine and research.

References

- Google Patents. (2021). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

-

PubMed Central. (2022). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. [Link]

-

National Institutes of Health. PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. [Link]

- Google Patents. (2014). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)

-

PubChemLite. (s)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride. [Link]

- Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.

-

MDPI. (2020). Amino Acids in the Development of Prodrugs. [Link]

-

Agilent. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

Sources

- 1. Buy (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride | 332061-76-4 [smolecule.com]

- 2. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride | 270065-85-5 | Benchchem [benchchem.com]

- 4. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 5. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]

- 6. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. agilent.com [agilent.com]

- 11. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

Physical and chemical properties of (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

An In-depth Technical Guide to (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physicochemical properties, analytical methodologies, and handling considerations for this compound. As a chiral β-amino acid derivative, this compound represents a valuable building block in medicinal chemistry and drug discovery, particularly for creating molecules with unique pharmacological profiles.[1][2] This document synthesizes available data with established scientific principles to serve as a practical resource for laboratory professionals.

Nomenclature and Structural Identity

Correctly identifying a chemical entity is the foundation of reproducible science. This section details the key identifiers for the target compound.

-

Systematic Name: (3R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

-

Common Synonyms: (R)-beta-Amino-4-cyanobenzenebutanoic acid hydrochloride

-

Molecular Formula: C₁₁H₁₃ClN₂O₂

-

CAS Number: A specific CAS number for the hydrochloride salt is not publicly cataloged at this time. The free base, (R)-3-Amino-4-(4-cyanophenyl)butanoic acid, may be referenced under its own identifier if available. Researchers should use the full chemical name and structure for unambiguous identification.

Chemical Structure

The molecule consists of a butanoic acid backbone with an amino group at the chiral β-position (C3) and a 4-cyanophenyl substituent at the C4 position. The hydrochloride salt form results from the protonation of the primary amine.

(Note: Image is a representative 2D structure. The '(R)' designation specifies the stereochemistry at the C3 chiral center.)

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can summarize its confirmed and inferred properties. The hydrochloride salt form is expected to significantly influence solubility compared to the free base.

| Property | Value / Observation | Rationale / Source |

| Molecular Weight | 256.71 g/mol | Calculated from the molecular formula C₁₁H₁₃ClN₂O₂. |

| Appearance | White to off-white solid | Typical appearance for similar organic acid salts. |

| Melting Point | Not determined. | Expected to be a crystalline solid with a relatively high melting point, characteristic of amino acid hydrochlorides. |

| Solubility | Not quantitatively determined. | As a hydrochloride salt, it is predicted to have good solubility in polar protic solvents like water, methanol, and ethanol, and moderate solubility in polar aprotic solvents like DMSO. Its solubility in nonpolar solvents like hexanes or diethyl ether is expected to be low.[] |

| pKa | Not determined. | Two pKa values are expected: one for the carboxylic acid group (typically ~3.5-4.5) and one for the ammonium group (typically ~9.0-10.0). The electron-withdrawing cyano group may slightly lower these values.[4] |

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. This section outlines the expected spectroscopic signatures and a robust analytical workflow for characterization.

Analytical Workflow

A logical sequence of analytical techniques ensures the identity, purity, and chiral integrity of the material. The following workflow is recommended.

Caption: A typical workflow for the comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The following are predicted chemical shifts for the free base in a typical deuterated solvent like DMSO-d₆. The hydrochloride salt form would cause further downfield shifts, particularly for protons near the ammonium group (H3, H4).

Predicted ¹H NMR Chemical Shifts:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H2 (CH₂) | ~2.5 - 2.7 | Doublet of doublets (dd) |

| H3 (CH) | ~3.4 - 3.6 | Multiplet (m) |

| H4 (CH₂) | ~2.9 - 3.1 | Doublet of doublets (dd) |

| Aromatic (H-Ar) | ~7.5 (d), ~7.8 (d) | Doublets (d) |

| NH₂ | Broad singlet | Broad s |

| COOH | Very broad singlet | Very broad s |

Expected ¹³C NMR Signatures: Key signals include the nitrile carbon (-C≡N) around 118-120 ppm, the carbonyl carbon (-COOH) around 170-175 ppm, and aromatic carbons between 110-150 ppm.[4]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is excellent for confirming the presence of key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| Ammonium N-H Stretch | 2800 - 3200 | Very broad, strong |

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Very broad, strong (often overlaps N-H)[5][6][7] |

| Nitrile C≡N Stretch | 2220 - 2240 | Sharp, medium-strong intensity[5][6] |

| Carbonyl C=O Stretch | 1700 - 1730 | Sharp, strong[8][9] |

| Aromatic C=C Stretch | ~1600, ~1480 | Medium to weak |

| C-O Stretch | 1210 - 1320 | Strong[9] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Calculated Exact Mass (Free Base): 218.0797 g/mol

-

Expected [M+H]⁺ (Protonated Free Base): 219.0875 m/z

-

Technique: Electrospray ionization (ESI) in positive mode is highly suitable for this molecule due to the basicity of the amino group.

Recommended Analytical Method: Chiral HPLC

Determining the enantiomeric purity is crucial. A direct chiral HPLC method using a chiral stationary phase (CSP) is the industry standard.[10] The following provides a robust starting point for method development.

Rationale for Method Choices:

-

CSP: Macrocyclic glycopeptide phases (e.g., vancomycin or teicoplanin-based) are exceptionally versatile for separating chiral amino acids and their derivatives due to multiple interaction modes (π-π, hydrogen bonding, ionic interactions).[11]

-

Mobile Phase: Polar ionic mode (PIM) is chosen. The low pH ensures the carboxylic acid is neutral while the primary amine is protonated, promoting ionic interactions with the CSP. The organic modifier (Methanol) controls the retention time.

Step-by-Step Protocol:

-

Column Selection:

-

Phase: CHIROBIOTIC V2 or similar vancomycin-based CSP.

-

Dimensions: 4.6 x 250 mm, 5 µm particle size.

-

-

Mobile Phase Preparation:

-

Prepare a stock solution of 1% (v/v) Acetic Acid and 0.1% (v/v) Triethylamine in HPLC-grade water.

-

The final mobile phase is a mixture of this aqueous stock and Methanol. A good starting point is 80:20 (Methanol:Aqueous Stock) .

-

-

Instrument Setup:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm (for the peptide bond) and 254 nm (for the aromatic ring).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Further dilute as needed to be within the linear range of the detector.

-

-

Analysis and Optimization:

-

Inject the (R)-enantiomer to determine its retention time. If available, inject the racemic mixture to confirm separation from the (S)-enantiomer.

-

If retention is too long: Increase the percentage of Methanol (e.g., to 90:10).

-

If resolution is poor: Decrease the percentage of Methanol (e.g., to 70:30) or decrease the flow rate to 0.8 mL/min.

-

Conceptual Synthesis Pathway

The synthesis of a single enantiomer of a β-amino acid typically involves the creation of a racemic mixture followed by chiral resolution.[] This is often more cost-effective than a fully asymmetric synthesis for many applications.

Caption: A conceptual workflow for the synthesis of the target compound.

Safety and Handling

No specific Safety Data Sheet (SDS) is publicly available for this compound. The following guidance is based on the known hazards of structurally similar compounds, such as other amino acid hydrochlorides and aromatic nitriles.[12]

-

GHS Hazard Statements (Inferred):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area (e.g., a chemical fume hood).

-

P280: Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

P264: Wash hands and exposed skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Potential Applications

β-amino acids are of significant interest in drug development.[1] Their incorporation into peptides can increase metabolic stability against enzymatic degradation.[2] The cyanophenyl moiety can act as a hydrogen bond acceptor or engage in dipole-dipole interactions within a biological target. Based on its structure, this compound is a valuable intermediate for synthesizing:

-

Enzyme inhibitors (e.g., for proteases or kinases).

-

Novel peptide-based therapeutics.

-

Probes for exploring biological receptor sites.

References

-

PubChem. . National Center for Biotechnology Information.

-

Chemistry LibreTexts. .

-

Google Patents. .

-

BOC Sciences. .

-

PubMed Central (PMC). .

-

Tokyo Chemical Industry (TCI). .

-

SlideShare. .

-

LGC Standards. .

-

ResearchGate. .

-

Sigma-Aldrich. .

-

Vojensk Zdrav Listy. .

-

MDPI. .

-

LCGC International. .

-

OpenStax. .

-

Google Patents. .

-

PubMed Central (PMC). .

-

Hilaris Publisher. .

-

Spectroscopy Online. .

-

Echemi. .

-

ChiroBlock. .

-

Wako Blog. .

-

Benchchem. .

-

Smolecule. .

-

Thomas Scientific. .

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 4. (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride | 270065-85-5 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. echemi.com [echemi.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Chiral β-Amino Acid Derivatives

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced therapeutic profiles is perpetual. Among the myriad of building blocks available to chemists, chiral β-amino acid derivatives have emerged as a class of compounds with profound biological significance. Unlike their proteinogenic α-amino acid counterparts, where the amino group is attached to the α-carbon, β-amino acids possess an additional carbon atom between the carboxyl and amino groups.[1] This seemingly subtle structural alteration imparts unique conformational properties and, critically, a remarkable resistance to proteolytic degradation, making them highly attractive for the development of new therapeutics.[1][2]

This technical guide provides a comprehensive exploration of the biological activities of chiral β-amino acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the field, but also a deeper understanding of the underlying principles that govern the synthesis, conformational behavior, and therapeutic potential of these versatile molecules. We will delve into their diverse pharmacological activities, their role as peptidomimetics, and the strategic considerations for their incorporation into drug candidates.

The Significance of Chirality and Conformation in β-Amino Acids

The biological activity of any molecule is inextricably linked to its three-dimensional structure. For β-amino acids, the presence of one or two chiral centers allows for a rich stereochemical diversity, with (R) and (S) configurations at the Cα and Cβ positions.[3] This stereochemical complexity directly influences the conformational preferences of β-amino acid residues when incorporated into peptides, leading to the formation of stable, well-defined secondary structures such as helices, turns, and sheets.[4] These structures, often distinct from those formed by α-peptides, are crucial for molecular recognition and interaction with biological targets.[4]

The ability of β-peptides (oligomers of β-amino acids) to adopt predictable and stable secondary structures is a cornerstone of their utility.[4] This propensity for ordered folding allows for the rational design of molecules that can mimic the bioactive conformations of natural peptides or proteins, a concept central to the field of peptidomimetics.

Conformational Control: A Key to Biological Function

The conformational landscape of β-peptides is significantly more varied than that of α-peptides. The additional methylene unit in the backbone provides greater flexibility, yet also allows for the formation of unique and stable hydrogen-bonding patterns that define their secondary structures.[5] This controlled folding is paramount for presenting side-chain functionalities in a precise spatial arrangement for optimal target engagement.

Figure 2: The rationale for using β-peptides as peptidomimetics to overcome the limitations of natural peptides.

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure β-amino acids is a critical aspect of their application in drug discovery. [4]Numerous synthetic strategies have been developed, each with its own advantages and limitations.

Key Asymmetric Synthetic Strategies

Several powerful methods are employed for the enantioselective synthesis of chiral β-amino acids:

-

Asymmetric Hydrogenation: The hydrogenation of prochiral β-amino acrylic acid derivatives using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes) is a highly efficient method for producing enantiomerically enriched β-amino acids. [4][6]* Conjugate Addition (Aza-Michael Addition): The addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is a versatile approach. [7]Chiral catalysts or auxiliaries can be used to control the stereochemistry of the newly formed C-N bond.

-

Mannich-type Reactions: The reaction of an enolate with an imine is another classic method for forming the β-amino carbonyl scaffold. [8]Asymmetric versions of this reaction are well-established.

-

Enzymatic Resolution: Enzymes, such as lipases and acylases, can be used to selectively resolve racemic mixtures of β-amino acids or their derivatives, providing access to single enantiomers. [4]This biocatalytic approach offers high stereoselectivity under mild reaction conditions.

Experimental Protocol: Enzymatic Resolution of a Racemic β-Amino Ester

This protocol provides a general workflow for the enzymatic resolution of a racemic N-acyl-β-amino ester using a lipase. The choice of enzyme, solvent, and acyl group is crucial and often requires optimization for a specific substrate.

Objective: To separate the enantiomers of a racemic N-acyl-β-amino ester via lipase-catalyzed hydrolysis.

Principle: A lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. The resulting acid and ester can then be separated based on their different chemical properties.

Materials:

-

Racemic N-acyl-β-amino ester

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic co-solvent (e.g., tert-butanol, optional)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

Dissolve the racemic N-acyl-β-amino ester (1.0 eq) in a mixture of phosphate buffer and an organic co-solvent (if needed to improve solubility).

-

Add the immobilized lipase (e.g., 10-20% by weight of the substrate).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or TLC.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Extract the aqueous reaction mixture with ethyl acetate.

-

Separation of the unreacted ester: The organic layer contains the unreacted, enantiomerically enriched ester. Wash the organic layer with saturated sodium bicarbonate solution to remove any traces of the acidic product, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation of the acid product: Acidify the aqueous layer from the initial extraction to pH 2-3 with 1 M HCl. Extract the acidified aqueous layer with ethyl acetate. The combined organic extracts contain the enantiomerically enriched N-acyl-β-amino acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

-

Purification and Characterization:

-

Purify the ester and acid products by column chromatography on silica gel if necessary.

-

Determine the enantiomeric excess (ee) of both the recovered ester and the acid product using chiral HPLC.

-

Confirm the structures of the products by NMR spectroscopy and mass spectrometry.

-

Self-Validation: The success of this protocol is validated by achieving approximately 50% conversion, which should ideally result in high enantiomeric excess for both the hydrolyzed acid and the unreacted ester. Chiral HPLC analysis is the definitive method for confirming the enantiopurity of the separated products.

Conclusion and Future Perspectives

Chiral β-amino acid derivatives represent a vibrant and rapidly evolving field in medicinal chemistry and drug discovery. Their unique structural and conformational properties, coupled with their inherent resistance to proteolysis, provide a powerful platform for the design of novel therapeutics. From potent antimicrobial and antitumor agents to sophisticated peptidomimetics that can modulate complex biological pathways, the applications of these versatile building blocks are continually expanding.

Future research will likely focus on several key areas:

-

Development of Novel Synthetic Methodologies: The discovery of more efficient, stereoselective, and scalable synthetic routes to a wider diversity of chiral β-amino acids will be crucial for accelerating their application.

-

Computational Design and Structural Biology: As our understanding of β-peptide folding and structure deepens, computational tools will play an increasingly important role in the de novo design of β-peptides with specific functions.

-

Exploration of New Therapeutic Targets: The application of β-amino acid-based molecules will undoubtedly expand to new and challenging biological targets, including protein-protein interactions and allosteric modulation of enzymes and receptors.

-

Advancements in Drug Delivery: Overcoming the challenges of oral bioavailability and cell permeability for larger β-peptides will be a key focus, with advancements in formulation and delivery technologies playing a critical role.

References

-

Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309. [Link]

-

Zhang, Z., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9635-9644. [Link]

-

Fazal-ur-Rehman, M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Med Chem (Los Angeles), 8(4), 96-99. [Link]

-

Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL ALICYCLIC AND HETEROCYCLIC β-AMIMO ACIDS. Military Medical Science Letters, 80, 2-11. [Link]

-

Wang, Z., et al. (2014). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Angewandte Chemie International Edition, 53(8), 2194-2197. [Link]

-

Fülöp, F., & Martinek, T. A. (2015). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(16), 6265-6287. [Link]

-

Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272-4278. [Link]

-

Frank, R. (2002). The SPOT-synthesis technique. Synthetic peptide arrays on membrane supports--principles and applications. Journal of Immunological Methods, 267(1), 13-26. [Link]

-

Lombardi, A., et al. (2015). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Structural Biology, 31, 127-134. [Link]

-

Wang, Y., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 4385. [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

-

Wikipedia contributors. (2023). Beta-peptide. In Wikipedia, The Free Encyclopedia. [Link]

-

Fazal-ur-Rehman, M., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles), 7(5), 208-216. [Link]

-

Fairlie, D. P., & Abbenante, G. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(10), 925-941. [Link]

-

Nielsen, P. E. (2011). Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration. Journal of Medicinal Chemistry, 54(5), 1338-1347. [Link]

-

Beke, T., Csizmadia, I. G., & Perczel, A. (2004). On the flexibility of beta-peptides. Journal of Computational Chemistry, 25(2), 285-307. [Link]

Sources

- 1. Beta-peptide - Wikipedia [en.wikipedia.org]

- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mmsl.cz [mmsl.cz]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. On the flexibility of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

The 4-Cyanophenyl Group: A Linchpin in Modern Molecular Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-cyanophenyl group, a seemingly simple aromatic moiety, is a cornerstone of modern chemistry, wielding influence far beyond its modest structure. Its unique electronic properties, stemming from the powerful electron-withdrawing nitrile function, imbue it with a remarkable capacity to orchestrate a diverse array of non-covalent interactions. This guide provides a comprehensive exploration of the 4-cyanophenyl group, moving from its fundamental physicochemical characteristics to its sophisticated applications in drug discovery, crystal engineering, and materials science. We will dissect the causality behind its function, offering field-proven insights into how this versatile group can be harnessed to control molecular recognition, optimize ligand-protein binding, and direct the self-assembly of functional supramolecular architectures. This document is intended for researchers and professionals seeking to leverage the nuanced and powerful role of the 4-cyanophenyl group in their work.

Fundamental Physicochemical Properties: The Electronic Core

The utility of the 4-cyanophenyl group is rooted in the potent inductive and mesomeric effects of the cyano (-C≡N) substituent. This group acts as a strong π-electron acceptor, profoundly influencing the electronic landscape of the entire molecule.

Electron-Withdrawing Nature and Its Consequences

The nitrogen atom in the cyano group is highly electronegative, and the triple bond creates a region of high electron density on the nitrogen and a corresponding electron deficiency on the carbon atom. This polarity, combined with its ability to participate in resonance, withdraws electron density from the phenyl ring. This has several key consequences:

-

Modulation of π-Systems: In donor-π-acceptor (D-π-A) systems, the 4-cyanophenyl group serves as an excellent acceptor, promoting strong intramolecular charge transfer (ICT).[1] This property is fundamental to the design of materials for optoelectronics and fluorescent probes, where the electronic environment dictates photophysical behavior.[1]

-

Enhanced Acidity of Proximal Protons: The electron-withdrawing effect can increase the acidity of protons on adjacent groups, influencing their reactivity and hydrogen bonding capabilities.

-

Creation of a π-Hole: While the face of the phenyl ring is typically electron-rich, the strong withdrawing effect of the cyano group can create a region of positive electrostatic potential, known as a π-hole, above the ring. Computational studies show that while a single cyano group creates a weak π-hole, multiple cyano groups can combine to form a much more intense positive region, capable of forming strong non-covalent bonds.[2][3]

A Master of Non-Covalent Interactions

The true power of the 4-cyanophenyl group lies in its versatility in forming specific and directional non-covalent interactions, which are critical for molecular recognition and self-assembly.[4]

Hydrogen Bonding

The lone pair of electrons on the sp-hybridized nitrogen atom of the cyano group makes it an effective hydrogen bond acceptor . This is one of its most exploited features in both medicinal chemistry and materials science. Crystal structure analyses frequently reveal C-H···N and N-H···N hydrogen bonds that are crucial for stabilizing crystal packing.[5][6] In drug design, this capability is used to secure a ligand within a protein's active site. For example, in the development of aromatase inhibitors, the cyano group can interact with the backbone NH of amino acid residues like Met374, anchoring the inhibitor in the desired orientation.[7]

π-π Stacking Interactions

The electron-deficient nature of the cyanophenyl ring makes it an ideal partner for π-π stacking interactions, particularly with electron-rich aromatic systems. These interactions, where the aromatic rings stack face-to-face or in an offset manner, are vital for the stability of protein structures and the packing of organic materials.[1][5] Intramolecular π-π interactions have also been observed, contributing to the stability of a molecule's specific conformation.[5]

Tetrel and Halogen Bonding

The electron deficiency extends to the carbon atom of the nitrile, making it a potential tetrel bond donor. This less common, but significant, interaction involves the electrophilic carbon atom interacting with a nucleophile. Studies have shown that molecules with multiple cyano groups can form strong non-covalent bonds with Lewis bases like ammonia, with interaction energies reaching up to 13.6 kcal/mol.[2][3] Similarly, the electron-deficient π-system can act as an acceptor for halogen bonds, further expanding the repertoire of interactions available for rational design.

Metal Coordination

The nitrogen atom of the cyano group can also act as a ligand, coordinating to metal atoms to form metal-organic coordination networks (MOCNs).[8] This interaction is fundamental to building extended, porous frameworks with applications in catalysis, gas storage, and sensing. The directionality of the cyano group allows for predictable and controlled assembly of these complex architectures.[8]

Below is a diagram illustrating the diverse interaction capabilities of the 4-cyanophenyl group.

Caption: Non-covalent interactions involving the 4-cyanophenyl group.

Applications Driven by Molecular Interactions

The ability to precisely control molecular interactions makes the 4-cyanophenyl group an invaluable tool in several scientific domains.

Drug Design and Medicinal Chemistry

The 4-cyanophenyl moiety is a well-established pharmacophore in modern drug design. Its primary roles are to enhance binding affinity and selectivity.

-

Enzyme Inhibition: As seen with dual aromatase and sulfatase inhibitors, the cyano group's function as a hydrogen bond acceptor is critical for potent inhibition.[7] Its rigid, planar structure also helps to correctly position the drug molecule within the narrow confines of an enzyme's active site.

-

Molecular Probes: The vibrational properties of the cyano group are highly sensitive to its local environment. The nitrile stretch (~2230 cm⁻¹) provides a clean spectral window for infrared (IR) spectroscopy. By incorporating 4-cyano-L-phenylalanine into a protein, researchers can gain detailed insights into local hydration, electric fields, and conformational changes.[9]

| Application in Drug Design | Key Interaction | Example | Reference |

| Enhanced Binding Affinity | Hydrogen Bonding | Aromatase Inhibitors | [7] |

| Molecular Probe | Environment-Sensitive Vibration | 4-Cyano-L-phenylalanine in sfGFP | [9] |

| Improving Selectivity | Directional Interactions | Kinase Inhibitors | N/A |

Crystal Engineering and Materials Science

In materials science, the goal is to control the assembly of molecules into well-defined, functional architectures. The 4-cyanophenyl group is a powerful directorial unit for this purpose.

-

Controlling Crystal Packing: The predictable nature of hydrogen bonds and π-π stacking involving the 4-cyanophenyl group allows for the rational design of crystal lattices.[5] This is crucial for tuning the bulk properties of materials, such as solubility, stability, and solid-state fluorescence.[1]

-

Fluorescent Materials: In D-π-A fluorophores, the 4-cyanophenyl group is often the acceptor. The efficiency of intramolecular charge transfer, and thus the fluorescence quantum yield and emission wavelength, is highly dependent on molecular conformation and intermolecular packing in the solid state, which the cyano group helps to control.[1]

-

Coordination Polymers: The ability of the cyano group to coordinate with metals is exploited in the synthesis of one-, two-, and three-dimensional coordination polymers.[6] These materials have potential applications in magnetism, optics, and porous materials.

Experimental and Computational Characterization

A multi-faceted approach combining experimental and computational techniques is necessary to fully understand and exploit the interactions of the 4-cyanophenyl group.

Experimental Protocol: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice, based on data from single-crystal X-ray diffraction.

Objective: To identify and quantify the relative contributions of different intermolecular contacts (e.g., H···H, N···H, C···H) to the crystal packing.

Methodology:

-

Data Acquisition: Obtain high-quality single-crystal X-ray diffraction data for the compound containing the 4-cyanophenyl group. Solve and refine the crystal structure to generate a Crystallographic Information File (CIF).

-

Software: Use a program such as CrystalExplorer for the analysis.

-

Surface Generation:

-

Import the CIF file into the software.

-

Generate the Hirshfeld surface for the molecule of interest. The surface is defined by points where the contribution from the molecule's electron density is equal to the contribution from all other molecules in the crystal.

-

-

Mapping Properties:

-

Map the dnorm property onto the surface. dnorm is a normalized contact distance that highlights regions of significant intermolecular contact.

-

Red spots on the dnorm surface indicate close contacts (e.g., hydrogen bonds), white regions represent van der Waals contacts, and blue regions indicate longer contacts.

-

-

Fingerprint Plot Generation:

-

Generate the 2D "fingerprint plot," which is a histogram of the de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface) points.

-

This plot provides a quantitative summary of all intermolecular contacts. Sharp spikes are characteristic of specific interactions like hydrogen bonds, while more diffuse regions represent van der Waals contacts.

-

-

Deconvolution: Decompose the fingerprint plot into contributions from specific atom-pair contacts (e.g., N···H, C···C). This allows for the calculation of the percentage contribution of each interaction type to the overall crystal packing, as demonstrated in studies of sulfonamide crystal structures.[5]

Computational Workflow: Probing Ligand-Protein Interactions

Computational modeling is indispensable for predicting and rationalizing the role of the 4-cyanophenyl group in a biological context.

Caption: Computational workflow for analyzing ligand-protein interactions.

This workflow, combining docking to predict geometry and MD simulations to assess stability, provides a robust, self-validating system.[7][9] The initial docking poses are hypotheses that are then tested by the MD simulation. A stable interaction over the course of the simulation provides higher confidence in the predicted binding mode.

Conclusion

The 4-cyanophenyl group is a powerful and versatile functional group whose importance in molecular science cannot be overstated. Its strong electron-withdrawing nature creates a unique electronic profile that enables it to participate in a wide range of predictable and directional non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. This "molecular velcro" allows scientists to precisely control molecular recognition events. For drug development professionals, it is a key tool for optimizing ligand binding and selectivity. For materials scientists, it is a reliable building block for constructing supramolecular assemblies with tailored electronic and photophysical properties. A thorough understanding of the fundamental principles governing its interactions, validated through a synergistic combination of high-resolution experimental techniques and robust computational analysis, is essential for unlocking its full potential in the next generation of drugs and materials.

References

-

Gotor, R., et al. (2025). Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. Molecules, 30(1), 1. [Link]

-

Gurbanov, A. V., et al. (2023). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(furan-2-yl)phenyl]-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1013–1018. [Link]

-

Woo, L. W. L., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 10(6), 1015-1031. [Link]

-

Gheorghe, R., et al. (2021). New Cyanido-Bridged Heterometallic 3d-4f 1D Coordination Polymers: Synthesis, Crystal Structures and Magnetic Properties. Magnetochemistry, 7(5), 62. [Link]

-

Pevzner, L. M., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 27(21), 7431. [Link]

-

PubChem. (n.d.). N-(4-Cyanophenyl)glycine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Cecchet, F., et al. (2021). Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordination Networks. Nanomaterials, 11(11), 3073. [Link]

-

Scheiner, S. (2020). Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 25(19), 4495. [Link]

-

PubChem. (n.d.). 4-Cyanophenylboronic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Fun, H.-K., et al. (2010). 4-Cyanopyridinium hydrogen sulfate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o408. [Link]

-

Al-Omair, M. A., et al. (2023). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 13(1), 18-30. [Link]

-

Subhan, M., et al. (2024). Computational Study of the Reaction Mechanism for the Formation of 4,5-Diaminophthalonitrile from 4,5-Dibromo-1,2-Diaminobenzene and Copper Cyanide. ChemistrySelect, 9(29), e202401188. [Link]

-

R. K., et al. (2016). Rod-like cyanophenyl probe molecules nanoconfined to oxide particles: Density of adsorbed surface species. The European Physical Journal Special Topics, 225(4), 689-702. [Link]

-

Hilaire, M. R., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. The Journal of Physical Chemistry B, 126(48), 10041–10051. [Link]

-

Wikipedia. (2023, December 29). Non-covalent interaction. In Wikipedia. [Link]

-

ResearchGate. (n.d.). (a) Quadruple hydrogen bonding between cyanogenic monomers. (b)... [Image]. Retrieved January 26, 2026, from [Link]

-

Lounkine, E., et al. (2012). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Pharmaceuticals, 5(3), 285-306. [Link]

-

Scheiner, S. (2020). Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 25(19), 4495. [Link]

-

ACS Publications. (n.d.). Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordination Networks. The Journal of Physical Chemistry C. [Link]

-

Sharma, A., et al. (2021). Computational Investigations on Interactions Between DNA and Flavonols. Biointerface Research in Applied Chemistry, 12(2), 2217-2230. [Link]

Sources

- 1. Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Versatility of the Cyano Group in Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-covalent interaction - Wikipedia [en.wikipedia.org]

- 5. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordination Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride: A Scoping Guide to a Novel GABA Analog with Therapeutic Potential

Abstract

(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride represents a novel, yet uncharacterized, structural analog of γ-aminobutyric acid (GABA). Belonging to the family of β-phenyl-γ-aminobutyric acids, which includes clinically significant compounds such as (R)-baclofen and phenibut, this molecule holds considerable therapeutic promise. The introduction of a cyano group at the para position of the phenyl ring is anticipated to significantly modulate its physicochemical and pharmacological properties compared to its predecessors. This technical guide provides a comprehensive perspective on the potential of this compound. By drawing upon the well-established pharmacology of its structural analogs, we postulate its mechanism of action, explore potential therapeutic applications, and propose a detailed experimental workflow for its systematic characterization. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic landscape of this novel GABA analog.

Introduction: The Landscape of GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] However, GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier.[2] This limitation has spurred the development of a wide array of GABA analogs designed to overcome this challenge and modulate GABAergic neurotransmission for the treatment of various neurological and psychiatric disorders.[1][2]

Prominent among these are the β-phenyl substituted GABA derivatives. (R)-Baclofen, the (R)-enantiomer of 4-amino-3-(4-chlorophenyl)butanoic acid, is a selective agonist of the GABA-B receptor and is widely used as a muscle relaxant to treat spasticity.[3] Phenibut, or 4-amino-3-phenylbutyric acid, is utilized for its anxiolytic and nootropic effects.[4] The therapeutic efficacy of these molecules underscores the potential of this chemical scaffold. This compound is a novel entrant to this class, distinguished by the presence of a para-cyano group on the phenyl ring. This guide will explore the prospective implications of this unique structural modification.

Molecular Profile and Structural Analysis

The core structure of this compound consists of a butanoic acid backbone with an amino group at the 3-position (a γ-amino acid) and a 4-cyanophenyl group at the 4-position. The (R)-stereochemistry at the chiral center is a critical determinant of its biological activity, as seen with the potent (R)-enantiomer of baclofen.[3]

| Property | Value |

| IUPAC Name | (3R)-3-amino-4-(4-cyanophenyl)butanoic acid hydrochloride |

| Molecular Formula | C₁₁H₁₃ClN₂O₂ |

| Molecular Weight | 240.69 g/mol |

| Canonical SMILES | NCc1ccc(cc1)C#N.Cl |

Comparative Structural Insights:

The key distinguishing feature of this molecule is the para-cyano (-C≡N) group. In comparison to the chloro- group of (R)-baclofen, the cyano group is a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid and the basicity of the amino group.[5] This electronic modification may alter the binding affinity and selectivity for its molecular target(s). Furthermore, the linear geometry of the cyano group and its potential to act as a hydrogen bond acceptor could introduce novel interactions within the binding pocket of its target receptor, potentially leading to a distinct pharmacological profile.

Postulated Mechanism of Action: Targeting the GABA-B Receptor

Given its profound structural homology to (R)-baclofen, it is highly probable that this compound acts as an agonist at the GABA-B receptor. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the CNS.

Upon activation, the GABA-B receptor is postulated to initiate the following signaling cascade:

-

G-protein Activation: The agonist-bound receptor promotes the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The Gβγ subunit directly modulates ion channels, leading to:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium efflux and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx at the presynaptic terminal, thereby decreasing the release of neurotransmitters.

-

Potential Therapeutic Applications

Based on the pharmacology of its analogs, this compound could have several therapeutic applications:

-

Spasticity: As a potential GABA-B agonist, its primary application could be in the management of spasticity associated with conditions such as multiple sclerosis, spinal cord injuries, and cerebral palsy. The cyano-modification might offer an improved therapeutic window or side-effect profile compared to baclofen.

-

Anxiety Disorders: Phenibut is known for its anxiolytic properties. The subject compound could be investigated for efficacy in generalized anxiety disorder, panic disorder, and social anxiety disorder.

-

Neuropathic Pain: GABA-B agonists have shown utility in some models of neuropathic pain. This could be a promising area of investigation.

-

Substance Use Disorders: Baclofen has been explored for the treatment of alcohol and cocaine dependence. This could be another potential avenue for research.

Proposed Experimental Workflow for Pharmacological Characterization

A systematic evaluation of this compound is necessary to validate its therapeutic potential. The following experimental workflow is proposed:

Step-by-Step Methodologies:

-

In Vitro Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of the compound for the GABA-B receptor.

-

Protocol:

-

Prepare cell membrane homogenates expressing human recombinant GABA-B receptors.

-

Incubate the membranes with a known concentration of a radiolabeled GABA-B antagonist (e.g., [³H]CGP 54626) and varying concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

-

-

-

In Vitro Functional Assays:

-

Objective: To determine the functional activity (EC₅₀ and Emax) of the compound as a GABA-B agonist or antagonist.

-

Protocol (cAMP Assay):

-

Use a cell line stably expressing the GABA-B receptor (e.g., CHO-K1 cells).

-

Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate cAMP levels.

-

Add varying concentrations of the test compound and incubate.

-

Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

-

Generate a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

-

-

In Vivo Pharmacokinetic Studies:

-

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties, particularly its ability to cross the blood-brain barrier.

-

Protocol:

-

Administer a single dose of the compound to rodents (e.g., via oral gavage or intravenous injection).

-

Collect blood and brain tissue samples at various time points.

-

Extract the compound from the samples and quantify its concentration using LC-MS/MS.

-

Calculate key pharmacokinetic parameters, including brain-to-plasma concentration ratio.

-

-

-

In Vivo Behavioral Models:

-

Objective: To evaluate the therapeutic efficacy in relevant animal models.

-

Protocol (Rotarod Test for Spasticity/Motor Coordination):

-

Train rodents to walk on a rotating rod.

-

Administer the test compound or vehicle control.

-

At specified time points, place the animals on the rotarod and measure the latency to fall.

-

A significant increase in latency to fall in a spasticity model would indicate efficacy, while a decrease in normal animals could indicate motor impairment.

-

-

Conclusion and Future Directions

This compound stands as a promising yet unexplored molecule within the therapeutically validated class of β-phenyl-γ-aminobutyric acids. Its unique cyano-substitution offers a compelling rationale for investigation, with the potential for a modulated pharmacological profile compared to existing drugs like (R)-baclofen. Based on structural analogy, its primary molecular target is hypothesized to be the GABA-B receptor, suggesting potential applications in spasticity, anxiety, and neuropathic pain.

The scientific community is strongly encouraged to undertake the systematic characterization of this compound, following the experimental workflow outlined in this guide. Such research is essential to elucidate its precise mechanism of action, determine its efficacy and safety profile, and ultimately unlock its potential as a novel therapeutic agent for a range of CNS disorders.

References

-

PubChem. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2006). An update on GABA analogs for CNS drug discovery. Retrieved January 26, 2026, from [Link]

-

Belov, F., Villinger, A., & von Langermann, J. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 33–35. [Link]

-

Yogeeswari, P., Ragavendran, J. V., & Sriram, D. (2006). An update on GABA analogs for CNS drug discovery. Recent Patents on CNS Drug Discovery, 1(1), 113–118. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An update on GABA analogs for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 5. (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride | 270065-85-5 | Benchchem [benchchem.com]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Enantioselective Synthesis of (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

Abstract

This technical guide provides a detailed, research-grade protocol for the enantioselective synthesis of (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride, a valuable chiral building block in pharmaceutical development. The synthesis leverages an asymmetric hydrogenation of a β-keto ester followed by a series of transformations to yield the target compound with high purity and enantiomeric excess. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices. All quantitative data is summarized in structured tables, and the overall workflow is visualized through a comprehensive diagram.

Introduction: The Significance of Chiral β-Amino Acids

Enantiomerically pure β-amino acids are crucial structural motifs in a wide array of pharmaceuticals and biologically active molecules.[1][2] Their incorporation into drug candidates can significantly influence pharmacological activity, metabolic stability, and pharmacokinetic profiles. The title compound, (R)-3-Amino-4-(4-cyanophenyl)butanoic acid, and its derivatives are of particular interest due to their potential applications in the development of novel therapeutics. The enantioselective synthesis of such compounds remains a key challenge in modern organic chemistry, with various strategies being developed to achieve high levels of stereocontrol.[1][3][4]

The protocol detailed herein is analogous to established methods for the synthesis of structurally related pharmaceutical intermediates, such as the key intermediate for Sitagliptin, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.[5][6][7][8][9] The core of this synthetic approach is a highly efficient asymmetric hydrogenation, which establishes the critical chiral center with excellent enantioselectivity.[8] Subsequent transformations, including hydrolysis, Boc-protection, and final deprotection/salt formation, are optimized for yield and purity.

Overall Synthesis Workflow

The multi-step synthesis begins with the Knoevenagel condensation of 4-cyanobenzaldehyde and ethyl acetoacetate, followed by decarboxylation to yield the corresponding β-keto ester. The key chiral center is introduced via asymmetric hydrogenation. The resulting chiral ester is then hydrolyzed, and the amino group is protected with a Boc group. Finally, the protecting group is removed, and the hydrochloride salt is formed.

Figure 1: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Cyanobenzaldehyde | ReagentPlus®, 99% | Sigma-Aldrich |

| Ethyl acetoacetate | ≥99% | Sigma-Aldrich |

| Piperidine | 99% | Acros Organics |

| Acetic Acid | Glacial, ≥99.7% | Fisher Chemical |

| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |

| [RuCl((R)-BINAP)(p-cymene)]Cl | 95% | Strem Chemicals |

| Hydrogen gas | High purity | Local supplier |

| Methanol | Anhydrous, 99.8% | Sigma-Aldrich |

| Lithium Hydroxide | 98% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc)₂O | 99% | Sigma-Aldrich |

| Sodium Bicarbonate | ≥99.5% | Sigma-Aldrich |

| Ethyl Acetate | ACS Grade | Fisher Chemical |

| Hydrochloric Acid | 37% in water | Sigma-Aldrich |

| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich |

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 3-oxo-4-(4-cyanophenyl)butanoate

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-cyanobenzaldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), piperidine (0.1 eq), and glacial acetic acid (0.1 eq) in toluene (5 mL per gram of aldehyde).

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (approximately 4-6 hours).

-

Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated sodium bicarbonate solution (2 x volume), and brine (1 x volume).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford ethyl 3-oxo-4-(4-cyanophenyl)butanoate as a pale yellow oil.

Step 2: Asymmetric Hydrogenation to Ethyl (R)-3-amino-4-(4-cyanophenyl)butanoate

-

In a high-pressure reactor, dissolve ethyl 3-oxo-4-(4-cyanophenyl)butanoate (1.0 eq) and [RuCl((R)-BINAP)(p-cymene)]Cl (0.005 eq) in anhydrous methanol (10 mL per gram of substrate).

-

Seal the reactor and purge with argon, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 10 atm.

-

Stir the reaction mixture at 50 °C for 18-24 hours.

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure. The crude product can be used in the next step without further purification. The enantiomeric excess can be determined at this stage by chiral HPLC.[10][11]

Step 3: Hydrolysis and Boc-Protection

-

Dissolve the crude ethyl (R)-3-amino-4-(4-cyanophenyl)butanoate (1.0 eq) in a mixture of THF (5 mL per gram) and water (5 mL per gram).

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF (2 mL per gram of starting ester).

-

Add sodium bicarbonate (2.0 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the THF under reduced pressure.

-

Wash the aqueous layer with diethyl ether (2 x volume).

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(R)-3-Amino-4-(4-cyanophenyl)butanoic acid as a white solid.[12]

Step 4: Deprotection and Hydrochloride Salt Formation

-

Dissolve the Boc-protected amino acid (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Cool the solution to 0 °C.

-

Bubble anhydrous HCl gas through the solution for 15-30 minutes, or until a precipitate is formed.[13] Alternatively, add a solution of HCl in diethyl ether (2.0 M, 2-3 eq) dropwise.

-

Stir the resulting suspension at 0 °C for 1 hour.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white crystalline solid.[14][15]

Results and Characterization

| Step | Product | Expected Yield | Purity (HPLC) | Enantiomeric Excess (ee%) |

| 1 | Ethyl 3-oxo-4-(4-cyanophenyl)butanoate | 80-90% | >95% | N/A |

| 2 | Ethyl (R)-3-amino-4-(4-cyanophenyl)butanoate | >95% (crude) | - | >98% |

| 3 | Boc-(R)-3-Amino-4-(4-cyanophenyl)butanoic acid | 85-95% (over 2 steps) | >98% | - |

| 4 | This compound | >95% | >99% | >98% |

Characterization Data:

-

¹H NMR, ¹³C NMR, and Mass Spectrometry: The final product should be characterized to confirm its structure and purity.

-

Chiral HPLC: The enantiomeric excess of the final product should be determined using a suitable chiral stationary phase column.[10][11]

-

Melting Point: The melting point of the crystalline hydrochloride salt should be determined and compared to literature values if available.

Discussion of Critical Parameters and Scientific Rationale

-

Asymmetric Hydrogenation Catalyst: The choice of the chiral ruthenium catalyst is critical for achieving high enantioselectivity in the hydrogenation step. The (R)-BINAP ligand provides the necessary chiral environment to favor the formation of the (R)-enantiomer.[8]

-

Boc Protection: The use of a Boc protecting group is advantageous due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This allows for the selective deprotection of the amino group in the final step without affecting other functional groups.[12]

-

Hydrochloride Salt Formation: The conversion of the free amino acid to its hydrochloride salt is often performed to improve its stability, crystallinity, and handling properties.[14][16] The use of anhydrous HCl is crucial to prevent the introduction of water, which could affect the yield and physical form of the salt.[13]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the enantioselective synthesis of this compound. By following the detailed steps and considering the critical parameters discussed, researchers can obtain the target compound in high yield and with excellent enantiomeric purity. This methodology is scalable and can be adapted for the synthesis of other chiral β-amino acids.

References

- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents.

-

Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid - ResearchGate. Available at: [Link]

- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents.

-

Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool - ResearchGate. Available at: [Link]

-

Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

- WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents.

-

How to convert amino acid to its hydrochloride? - ResearchGate. Available at: [Link]

- CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents.

-

Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC - PubMed Central. Available at: [Link]

- US20100204470A1 - method for salt preparation - Google Patents.

-